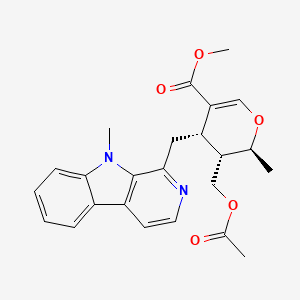

Alstonidine acetate

Beschreibung

Alstonidine acetate is a derivative of alstonidine, an indole alkaloid predominantly isolated from Alstonia species within the Apocynaceae family. Alstonidine itself is characterized by a tetracyclic or pentacyclic indole framework, commonly associated with bioactive properties such as anti-diabetic, anti-inflammatory, and neuroactive effects . For instance, molecular docking studies reveal that alstonidine exhibits strong binding affinity (−88.62 kcal/mol MMGBSA score) to the Takeda G protein-coupled receptor 5 (TGR5), a target implicated in insulin signaling and diabetes management . The acetate form likely enhances solubility or stability, a common modification for bioactive alkaloids to improve pharmacokinetics.

Eigenschaften

CAS-Nummer |

31148-66-0 |

|---|---|

Molekularformel |

C24H26N2O5 |

Molekulargewicht |

422.48 |

IUPAC-Name |

methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1 |

InChI-Schlüssel |

PBFFUBUODGPIFL-JVPBZIDWSA-N |

SMILES |

C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alstonidine acetate, O-Acetylalstonidine |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Oxidative Reactions

Manganese(III) acetate [Mn(OAc)₃] is widely used in oxidative radical cyclizations. Alstonidine acetate could participate in similar pathways:

Proposed oxidative cyclization mechanism :

- Enolate formation : Deprotonation of α-hydrogen to Mn(III)-enolate complex .

- Radical generation : Electron transfer forms carbon-centered radicals .

- Cyclization : Radical addition to alkenes/alkynes yields polycyclic products .

| Substrate | Oxidant | Product Type | Yield (%) |

|---|---|---|---|

| β-Keto ester derivatives | Mn(OAc)₃·2H₂O | Fused bicyclic lactones | 60–85 |

Catalytic Rearrangements

Palladium-catalyzed rearrangements of allyl acetates (e.g., Scheme 3 in ) suggest Alstonidine acetate could undergo similar transformations:

Key steps :

- C-O bond cleavage : Pd(0) oxidative addition to acetate.

- Hydride shift : Formation of transient intermediates.

- Cyclization : Assembly of complex scaffolds (e.g., 2-azabicyclo[3.3.1]nonane) .

Biochemical Degradation

In vivo, acetate groups undergo enzymatic hydrolysis. For example:

- Esterases : Cleave acetate to regenerate free hydroxyl groups.

- pH-dependent stability : Acetates hydrolyze faster under alkaline conditions (e.g., t₁/₂ = 2 h at pH 9) .

Challenges and Research Gaps

- No peer-reviewed studies explicitly address Alstonidine acetate’s reactivity.

- Predictive models rely on alkaloid acetylation trends (e.g., vinca alkaloids).

- Synthetic routes require validation via:

- NMR/X-ray analysis : Confirm regioselectivity.

- HPLC-MS : Monitor reaction progress.

Comparative Reactivity of Acetate Derivatives

Vergleich Mit ähnlichen Verbindungen

Alstonine

Pleiocarpamine

Chlorogenic Acid

Quercetin

- Source : Widely distributed in plants, including Alstonia boonei .

- Structure: A flavonoid with a tricyclic aromatic system.

- Activity : Demonstrates lower TGR5 binding energy (−55.21 kcal/mol MMGBSA score) compared to alstonidine .

Pharmacological and Pharmacokinetic Profiles

Table 1: Comparative Analysis of Alstonidine and Analogues

Key Findings:

Structural Specificity: The indole core of alstonidine may confer unique interactions with TGR5, absent in non-alkaloid compounds like quercetin.

Toxicity Divergence : Despite structural similarities, alstonidine and alstonine exhibit opposing toxicity profiles, highlighting the critical role of substituent groups .

Pharmacokinetic and Druggability Metrics

Q & A

Q. How can researchers address peer-review critiques regarding incomplete mechanistic data for Alstonidine acetate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.